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Compound of Interest

Compound Name: Favipiravir sodium

Cat. No.: B15566450

An In-depth Technical Guide to the Chemical Synthesis and Purification of Favipiravir Sodium

Introduction

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has garnered
significant attention for its efficacy against a range of RNA viruses, including influenza, Ebola,
and SARS-CoV-2.[1][2] It functions as a prodrug, which upon cellular uptake, is converted into
its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3] This active
metabolite selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential
enzyme for the replication of viral genomes, thereby preventing viral proliferation.[4][5]

The parent molecule, favipiravir, exhibits low solubility in aqueous media.[6] To enhance its
physicochemical properties for pharmaceutical applications, it is often converted into its sodium
salt. Favipiravir sodium demonstrates significantly improved water solubility, which can lead
to a higher rate and extent of absorption and a faster onset of therapeutic effects.[6][7]

Numerous synthetic strategies have been developed to produce favipiravir, driven by the need
for economical, scalable, and safe manufacturing processes.[1] This guide provides a detailed
overview of prominent synthetic routes, the specific process for forming the sodium salt, and
comprehensive purification and analytical methodologies.

Mechanism of Action: A Logical Overview
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Favipiravir's antiviral activity is initiated through its intracellular conversion to the active
triphosphate form. This process involves cellular enzymes and results in a molecule that
mimics purine nucleosides (guanosine and adenosine).[3][8] The active favipiravir-RTP then
competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA
strand by the RdRp enzyme.[9] This incorporation ultimately leads to the termination of RNA

chain elongation, halting viral replication.[4]

Host Cell

Favipiravir (Prodrug)

Intracellular
Metabolism

Favipiravir-RTP (Active Form)

Inhibits

Viral RNA-dependent
RNA Polymerase (RdRp)

—_——
-_——— _——
- ~~

\’\ Viral RNA Replication :)—I Template for

—————————— I

I
Produce# new

#NA Virus

Viral RNA

Click to download full resolution via product page

Caption: Intracellular conversion of favipiravir and inhibition of viral RdRp.
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Chemical Synthesis of Favipiravir

Several synthetic pathways to favipiravir have been reported, starting from various
commercially available materials. The choice of route often depends on factors like cost,
scalability, safety, and overall yield.

Economical Synthesis via 3,6-dichloropyrazine-2-
carbonitrile

An economical and widely adopted route begins with 3,6-dichloropyrazine-2-carbonitrile.[1]
This pathway is notable for its efficiency and avoidance of chromatographic purification in some
optimized procedures.[1] The key transformations involve a fluorination step, followed by
hydroxylation and nitrile hydrolysis, which can be performed sequentially or in a one-pot
fashion.[1]
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Caption: Synthesis pathway of Favipiravir from a dichloro-intermediate.
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Experimental Protocol

The following protocol is adapted from an optimized, scalable procedure.[1]
e Step 1: Fluorination to yield 3,6-difluoropyrazine-2-carbonitrile.

o To a solution of 3,6-dichloropyrazine-2-carbonitrile in DMSO, add potassium fluoride (KF)
and tetrabutylammonium bromide (TBAB).

o Heat the reaction mixture and monitor its completion using HPLC and TLC.

o Upon completion, cool the mixture to room temperature, add water, and extract the
intermediate product with toluene. The organic phase containing the difluoro intermediate
is used directly in the next step without purification.[1]

o Step 2: One-Pot Hydroxylation, Nitrile Hydrolysis, and Neutralization.

o Treat the toluene solution of 3,6-difluoropyrazine-2-carbonitrile with aqueous sodium
hydroxide (2 N NaOH) under vigorous mixing. This biphasic reaction results in the
formation of the sodium salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile in the aqueous
phase.[1]

o Separate the aqueous phase and treat it with hydrogen peroxide (H202) to hydrolyze the
nitrile group, affording favipiravir as its sodium salt.[1]

o Acidify the aqueous solution with hydrochloric acid (HCI) to neutralize the sodium salt and
precipitate favipiravir.

o Filter the resulting solid, wash with cold water and cold ethanol, and dry under vacuum at
50 °C.[1]

Alternative Synthetic Routes

Other notable synthetic pathways include those starting from 2-aminopyrazine[10] and 3-
aminopyrazine-2-carboxylic acid.[11] The route from 2-aminopyrazine involves a seven-step
process that includes regioselective chlorination, bromination, Pd-catalyzed cyanation, and a
Sandmeyer reaction to form the key 3,6-dichloropyrazine-2-carbonitrile intermediate, which is
then converted to favipiravir.[10] While this method avoids hazardous reagents like POCI;, it
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involves a palladium catalyst, which can increase costs.[12] The synthesis starting from 3-

hydroxypyrazine-2-carboxylic acid is a four-step process involving amidation, nitration,

reduction, and fluorination.[3][11]

Starting Key _ Advantages/Dis
_ _ Overall Yield Reference(s)
Material Intermediate(s) advantages
Economical,
3,6- 3,6-

dichloropyrazine-

difluoropyrazine-

~43% (over 3

scalable, avoids

steps chromatography.
2-carbonitrile 2-carbonitrile Ps) 1 graphy
Avoids
3,6- hazardous

2-aminopyrazine

dichloropyrazine-

2-carbonitrile

~48% (for

intermediate)

POCIs but uses [10]
expensive Pd-
catalyst.[10][12]

Utilizes
3- 3-hydroxy-6- )

) ) ) commercially
hydroxypyrazine-  nitropyrazine-2- ~8% ] ) [31[11]
] ] ] available starting

2-carboxylic acid  carboxamide )
material.[11]
Uses
2- inexpensive
) ) ] ~16-17% (over 9 ) ]
Diethyl malonate =~ aminomalonamid starting material, [13][14]

e

steps)

suitable for large
scale.[13][14]

Table 1: Summary of Selected Synthetic Routes for Favipiravir.
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Parameter Condition

3,6-dichloropyrazine-2-carbonitrile, Potassium

Reactants ]
Fluoride (KF)
Tetrabutylammonium Bromide (TBAB) or 18-
Catalyst/Reagent
Crown-6
Solvent Dimethyl sulfoxide (DMSO)
Extraction Solvent Toluene
Yield 60-65% (with TBAB)

Table 2: Optimized Reaction Conditions for the Fluorination Step.[1]

Synthesis and Properties of Favipiravir Sodium

The conversion of favipiravir to its sodium salt is a straightforward acid-base reaction. This
transformation is critical for pharmaceutical formulations where enhanced aqueous solubility is
required. Studies have shown that the solubility of favipiravir sodium in water can be
approximately 100 times greater than that of the parent favipiravir.[6]

Experimental Protocol for Favipiravir Sodium Formation

« In-situ Formation: As described in the synthetic protocol (Section 3.1), favipiravir sodium is
formed as an intermediate in the aqueous phase after the hydroxylation step with NaOH.[1]

o Dedicated Salt Formation:
o Dissolve purified favipiravir in a suitable solvent.

o Add a stoichiometric amount of a sodium base, such as sodium hydroxide. The reaction
can be performed in an aqueous solution with pH adjustment.[15]

o The resulting favipiravir sodium salt can be isolated, for instance, by crystallization. A
crystalline form of favipiravir sodium has been successfully generated and
characterized.[6]
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o Confirmation of salt formation can be achieved through techniques like NMR and Flame
Emission Spectroscopy (FES) to determine sodium content.[6][7]

Property Favipiravir Favipiravir Sodium
Molecular Formula CsH4FNsO2 CsHsFNsOz2Na
Molecular Weight 157.1 g/mol [4] 179.08 g/mol
Physical Appearance Light yellow to yellow solid[4] Crystalline solid[6]
Melting Point 187-193 °C[4] Not specified

A Solubilit Slightly soluble (~7.0 mg/mL) Highly soluble (~100x greater
ueous Solubili
; ) [3] than favipiravir)[6]

Table 3: Physicochemical Properties of Favipiravir and Favipiravir Sodium.

Purification and Quality Control

Achieving high purity is essential for any active pharmaceutical ingredient (API). The
purification of favipiravir typically involves crystallization and washing, while quality control
relies on chromatographic techniques to identify and quantify impurities.

Purification Workflow

The primary goal of the purification process is to remove unreacted starting materials,
intermediates, by-products, and residual solvents. Modern synthetic routes are often optimized
to minimize the need for costly and time-consuming chromatographic purification.[1]
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Caption: General workflow for the purification of Favipiravir.

Experimental Protocol for Recrystallization

» Take the crude, dried favipiravir solid and dissolve it in a minimal amount of a suitable hot
solvent, such as 95% ethanol[1] or ethyl acetate.[16][17]

o Reflux the solution until all the solid has dissolved.
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 Allow the solution to cool gradually to room temperature to promote the formation of well-
defined crystals.

« Filter the crystallized product and wash it with a small amount of cold solvent.

e Dry the purified crystals under vacuum at an elevated temperature (e.g., 50 °C) to remove
any residual solvent.[1]

Impurity Profiling and Quality Control

The quality of the final favipiravir product is assessed by identifying and quantifying any
impurities. These can be process-related impurities arising from the synthesis or degradation
products formed during storage.[18][19] High-performance liquid chromatography (HPLC) is the
standard technique for this analysis.[18][20]

Impurity Name/Type Chemical Name Origin

3,6-dichloropyrazine-2- Starting
Process-Related o ] )
carbonitrile material/Intermediate[10]

3,6-difluoropyrazine-2- )
Intermediate[18]

carbonitrile
6-fluoro-3-hydroxy-nitrile Intermediate[18]
3-hydroxypyrazine-2- Intermediate/Related

carboxamide (FVPR-2/T-1105)  substance[2][21]

6-chloro-3-hydroxypyrazine-2- )
) Intermediate/By-product[2]
carboxamide

_ Oxidative Degradation Product _
Degradation Forced degradation[5]
(FDP1)

Alkaline Degradation Product

Forced degradation[5]
(FDP2)

] 6-fluoro-3,5-dihydroxypyrazine- ]
Metabolite ) Metabolite[21]
2-carboxamide (FVPR-1)

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9685009/
https://rasayanjournal.co.in/admin/php/upload/4024_pdf.pdf
https://pubmed.ncbi.nlm.nih.gov/35292997/
https://rasayanjournal.co.in/admin/php/upload/4024_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9073977/
https://www.researchgate.net/publication/330083753_The_complete_synthesis_of_favipiravir_from_2-aminopyrazine
https://rasayanjournal.co.in/admin/php/upload/4024_pdf.pdf
https://rasayanjournal.co.in/admin/php/upload/4024_pdf.pdf
https://www.pharmaffiliates.com/en/parentapi/favipiravir-impurities
https://pmc.ncbi.nlm.nih.gov/articles/PMC8285362/
https://www.pharmaffiliates.com/en/parentapi/favipiravir-impurities
https://d-nb.info/1266150307/34
https://d-nb.info/1266150307/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC8285362/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 4: Common Impurities Associated with Favipiravir.

A validated stability-indicating HPLC method is crucial for quality control. A typical method uses
a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV
detection.[18][20] Such methods can accurately quantify favipiravir and separate it from its
known related substances and degradation products.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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